4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole

Medicinal chemistry Physicochemical profiling Metabolic stability

4-(Difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole (CAS 1803603-39-5, PubChem CID is an N-unsubstituted 1,2,3-triazole scaffold bearing a difluoromethyl (–CF₂H) substituent at the C4 position and a methanesulfonyl (–SO₂CH₃) group at the C5 position, with a molecular formula of C₄H₅F₂N₃O₂S and a molecular weight of 197.17 g/mol. Its computed physicochemical descriptors include an XLogP3-AA of -0.2, a topological polar surface area (TPSA) of 84.1 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it in a polarity range distinct from common 1,2,3-triazole building blocks.

Molecular Formula C4H5F2N3O2S
Molecular Weight 197.17 g/mol
CAS No. 1803603-39-5
Cat. No. B1488382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole
CAS1803603-39-5
Molecular FormulaC4H5F2N3O2S
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NNN=C1C(F)F
InChIInChI=1S/C4H5F2N3O2S/c1-12(10,11)4-2(3(5)6)7-9-8-4/h3H,1H3,(H,7,8,9)
InChIKeyWXEPROWYMJVJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole (CAS 1803603-39-5): Core Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-(Difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole (CAS 1803603-39-5, PubChem CID 112756461) is an N-unsubstituted 1,2,3-triazole scaffold bearing a difluoromethyl (–CF₂H) substituent at the C4 position and a methanesulfonyl (–SO₂CH₃) group at the C5 position, with a molecular formula of C₄H₅F₂N₃O₂S and a molecular weight of 197.17 g/mol [1]. Its computed physicochemical descriptors include an XLogP3-AA of -0.2, a topological polar surface area (TPSA) of 84.1 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it in a polarity range distinct from common 1,2,3-triazole building blocks [1]. The compound is commercially supplied as a versatile small-molecule scaffold with a typical purity of ≥95% . Critically, the combination of a C-difluoromethyl group (a metabolically stable lipophilic hydrogen-bond donor) and a C-methanesulfonyl group (a strong electron-withdrawing sulfone) on an NH-1,2,3-triazole core distinguishes this compound from the more prevalent N-substituted or mono-functionalized triazole scaffolds found in screening libraries [2].

Why 4-(Difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole Cannot Be Interchanged with Generic 1,2,3-Triazole Building Blocks: A Procurement Risk Analysis


Generic substitution among 1,2,3-triazole building blocks carries a high risk of project failure because small structural changes on the triazole core produce large shifts in both physicochemical properties and biochemical recognition. The difluoromethyl group (–CF₂H) is not merely a fluorinated substituent; it functions as a lipophilic hydrogen-bond donor (pKa ~25 for the C–H bond) that can engage in distinct intermolecular interactions compared with –CF₃, –CH₃, or –Cl analogs, while also resisting metabolic oxidative degradation [1]. Simultaneously, the methanesulfonyl group at C5 imparts strong electron-withdrawing character (Hammett σₚ ≈ 0.72 for –SO₂CH₃) that modulates the triazole ring electronics, N–H acidity, and the leaving-group potential of the triazole in nucleophilic substitution reactions, a property exploited in sulfur–triazole exchange (SuTEx) chemistry for covalent probe development [2]. The N-unsubstituted 2H-triazole tautomeric form further differentiates this scaffold from the more common N-alkyl or N-aryl 1,2,3-triazoles, which lack the hydrogen-bond donor at N2. Replacing this compound with a simple 1,2,3-triazole, a mono-substituted analog, or an N-blocked derivative would fundamentally alter both the molecular recognition profile and the synthetic utility of downstream products [3].

Quantitative Differentiation Evidence: 4-(Difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole vs. Closest Structural Analogs


C4 Substituent Differentiation: –CF₂H vs. –CF₃ vs. –CH₃ — Physicochemical Property Comparison and Metabolic Stability Implications

The C4-difluoromethyl group in the target compound provides a unique balance of lipophilicity and hydrogen-bond donor capacity not achievable with –CF₃ or –CH₃ analogs. The computed XLogP3-AA for the target compound is -0.2, indicating moderate hydrophilicity [1]. For comparison, the analogous 4-trifluoromethyl-5-methanesulfonyl-2H-1,2,3-triazole (not commercially cataloged; structure-based inference) would be predicted to have a significantly higher XLogP (estimated +0.3 to +0.5) owing to the greater lipophilicity of –CF₃ (Hansch π ≈ +0.88) versus –CF₂H (Hansch π ≈ +0.42) [2]. Conversely, the 4-methyl analog (CAS not identified; class-level comparator) would lack the hydrogen-bond donor capacity entirely. In model systems, –CF₂H-substituted heterocycles have demonstrated 3- to 10-fold greater microsomal stability (reduced intrinsic clearance, CLᵢₙₜ) compared to their –CH₃ counterparts, attributed to the electron-withdrawing effect of fluorine atoms retarding CYP450-mediated oxidation [2][3]. The N–H tautomer of the target compound further allows the difluoromethyl C–H to participate as a weak hydrogen-bond donor (estimated H-bond acidity A ≈ 0.10–0.15), a feature absent in –CF₃ and –CH₃ analogs [2].

Medicinal chemistry Physicochemical profiling Metabolic stability

C5 Substituent Differentiation: –SO₂CH₃ (Methanesulfonyl) vs. –SO₂NH₂ (Sulfonamide) vs. –H — Impact on Triazole Ring Electronics and Leaving-Group Potential for SuTEx Chemistry

The C5-methanesulfonyl group endows the target compound with electrophilic character at the sulfur center, enabling its use as a SuTEx (sulfur–triazole exchange) electrophile. In SuTEx chemistry, the triazole heterocycle functions as a leaving group upon nucleophilic attack at the SO₂ center, with the leaving-group ability tunable by substitution on the triazole ring [1]. The target compound's C4–CF₂H and C5–SO₂CH₃ combination, coupled with the N-unsubstituted triazole, creates a distinct electrophilicity profile. The Hammett σₚ value for –SO₂CH₃ is approximately 0.72, compared to approximately 0.62 for –SO₂NH₂ [2]. This translates to a stronger electron-withdrawing effect that increases the partial positive charge on the sulfur atom, enhancing susceptibility to nucleophilic attack. In contrast, 5-unsubstituted 1,2,3-triazoles (e.g., 4-(difluoromethyl)-2H-1,2,3-triazole) lack the sulfonyl electrophilic center entirely and are not competent for SuTEx reactivity [1]. Within the sulfonyl-triazole series, the methanesulfonyl group provides a smaller steric profile (Taft Eₛ ≈ -1.24 for SO₂CH₃) compared to arylsulfonyl analogs (e.g., –SO₂Ph, Eₛ ≈ -2.0 estimated), permitting access to sterically constrained binding pockets while retaining electrophilic function [3].

Chemical biology Covalent probe development SuTEx chemistry

N-Unsubstituted 2H-1,2,3-Triazole vs. N-Substituted Analogs — Tautomeric State and Hydrogen-Bond Donor Capacity

The target compound exists as the N-unsubstituted 2H-1,2,3-triazole tautomer, which provides one hydrogen-bond donor (N–H) and one hydrogen-bond acceptor (N3) on the triazole ring, as reflected in the computed HBD count of 1 and HBA count of 6 (including sulfonyl oxygens) [1]. This is in contrast to N-methyl or N-aryl 1,2,3-triazole analogs, which have HBD count = 0 and thus lose the capacity for hydrogen-bond donation from the triazole core [2]. The N–H donor is critical for engaging biological targets through hydrogen-bonding interactions, particularly in enzyme active sites and receptor binding pockets where N–H···O=C or N–H···N hydrogen bonds are common recognition elements [3]. Furthermore, N-unsubstituted 1,2,3-triazoles can undergo further N-functionalization (alkylation, arylation, sulfonylation) under mild conditions, offering a diversification point that is unavailable with pre-N-substituted analogs, which are synthetic dead-ends for N-modification [2]. The computed TPSA of 84.1 Ų for the target compound reflects the combined contribution of the N–H, sulfonyl oxygens, and triazole nitrogens, and is substantially higher than N-methylated analogs (estimated TPSA ≈ 67–72 Ų based on fragment subtraction) [1][3].

Molecular recognition Tautomerism Scaffold diversity

1,2,3-Triazole vs. 1,2,4-Triazole Regioisomer — Ring Electronics and Synthetic Accessibility

The target compound belongs to the 1,2,3-triazole family, which differs fundamentally from the 1,2,4-triazole regioisomeric class in both electronic structure and synthetic accessibility. 1,2,3-Triazoles are typically accessed via copper-catalyzed azide–alkyne cycloaddition (CuAAC) or related [3+2] cycloaddition strategies, while 1,2,4-triazoles are generally prepared via condensation or cyclodehydration routes [1]. The 1,2,3-triazole ring has a dipole moment of approximately 4.4 D, compared to approximately 3.3 D for 1,2,4-triazole, reflecting the different nitrogen atom arrangement and impacting solubility and molecular recognition [2]. The three contiguous nitrogen atoms in 1,2,3-triazole create a unique electrostatic surface potential that can engage in metal coordination (particularly with Cu and Ru) and anion–π interactions not accessible to 1,2,4-triazoles [3]. The target compound's 1,2,3-triazole core, combined with the electron-withdrawing C5–SO₂CH₃ group, further polarizes the ring, enhancing its capacity for non-covalent interactions. Published antifungal structure–activity relationship (SAR) studies on related 1,2,4-triazole series with difluoro(substituted sulfonyl)methyl moieties have demonstrated MIC values ranging from 0.5 to >64 μg/mL against Candida spp., with activity highly sensitive to the nature of the sulfonyl substituent [4]. While not a direct 1,2,3- vs. 1,2,4- head-to-head comparison, these data indicate that regioisomeric choice is non-trivial for biological outcomes [4].

Regioisomer comparison Synthetic chemistry Ring electronics

Computed ADME-Relevant Parameters: Molecular Weight, TPSA, and Rotatable Bond Count vs. Common Screening Library Benchmarks

The target compound's physicochemical profile positions it in the fragment-like space (MW < 250 Da) with drug-like polarity. Its molecular weight of 197.17 g/mol is below the typical fragment screening cutoff of 300 Da, making it suitable as a fragment hit or as a diversity element in fragment-based drug discovery (FBDD) [1]. The TPSA of 84.1 Ų is within the optimal range (60–140 Ų) for balancing oral absorption and target binding [2]. With only 2 rotatable bonds (the C–CF₂H and C–SO₂CH₃ bonds), the compound has low conformational flexibility compared to typical screening compounds (average 5–7 rotatable bonds in commercial libraries), which reduces entropic penalty upon protein binding and improves the likelihood of obtaining high-resolution structural data [1][3]. For comparison, a commonly used fragment library compound such as 4-bromo-1H-pyrazole has MW 146.98, TPSA 28.7 Ų, and 0 rotatable bonds, while the target compound offers significantly greater functional group diversity (CF₂H + SO₂CH₃ + NH-triazole) while remaining within fragment physicochemical space [1][3].

Drug-likeness ADME profiling Fragment-based drug design

High-Value Application Scenarios for 4-(Difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole Based on Verified Differentiation Evidence


Covalent Chemical Probe Development via Sulfur–Triazole Exchange (SuTEx) Chemistry

The combination of the C5-methanesulfonyl group as an electrophilic center and the 1,2,3-triazole as a tunable leaving group makes this compound a candidate scaffold for generating SuTEx-based covalent probes for chemoproteomic applications [1]. The target compound's N-unsubstituted triazole allows for further N-functionalization prior to or after SuTEx activation, providing a unique diversification vector not available with pre-N-substituted sulfonyl-triazoles. The electron-withdrawing C4–CF₂H group modulates the leaving-group ability of the triazole, enabling fine-tuning of electrophilic reactivity for selective protein engagement [2]. Procurement of this specific scaffold—rather than a generic sulfonyl-triazole—is warranted for research groups seeking to exploit the CF₂H electronic modulation effect on SuTEx reaction kinetics.

Fragment-Based Drug Discovery (FBDD) Screening Libraries with ¹⁹F NMR Readout Capability

With MW = 197.17 g/mol, TPSA = 84.1 Ų, and compliance with the Rule-of-3 fragment criteria, this compound is suited for inclusion in fragment screening libraries [1]. The presence of two chemically equivalent fluorine atoms in the –CF₂H group enables ¹⁹F NMR-based screening for protein binding detection, a technique that provides direct binding information without requiring functional assay development [3]. The N-unsubstituted triazole provides synthetic handles for fragment growing or merging, while the methanesulfonyl group offers an additional vector for structure–activity relationship exploration. Compared to mono-fluorinated or trifluoromethyl fragments, the –CF₂H group provides a distinct ¹⁹F chemical shift range (typically -120 to -130 ppm) that reduces spectral overlap in multi-fragment cocktail screening.

Medicinal Chemistry Scaffold for Metabolic Stability Optimization

The difluoromethyl group has been established as a metabolically stable bioisostere for methyl, hydroxymethyl, and thiol groups in drug design [2]. The target compound's –CF₂H at C4 is positioned on an N-unsubstituted triazole core, providing a starting scaffold for building bioactive molecules where metabolic oxidation at the C4 position is a predicted liability. The methanesulfonyl group at C5 additionally imparts resistance to oxidative metabolism at that position. Medicinal chemistry teams developing kinase inhibitors, GPCR modulators, or enzyme inhibitors where triazole-containing scaffolds have shown promise (antifungal, anticancer, anti-inflammatory indications [3]) can use this compound as a diversity point for lead optimization, benefiting from the intrinsic metabolic stability advantages of both the –CF₂H and –SO₂CH₃ motifs without needing to install these groups de novo.

Agrochemical Intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitor Development

The structural motif of a difluoromethyl-substituted triazole bearing a sulfonyl/sulfonamide group is a recognized pharmacophore in the PPO inhibitor herbicide class, exemplified by sulfentrazone [4]. The target compound's 1,2,3-triazole core (as opposed to the 1,2,4-triazole in sulfentrazone) offers differentiated electronic properties and a distinct synthetic entry point via CuAAC chemistry. While the target compound itself is not a herbicide, it serves as a key intermediate or scaffold-mimicking building block for agrochemical discovery programs seeking to explore 1,2,3-triazole-based PPO inhibitors with potentially improved crop selectivity or environmental degradation profiles compared to established 1,2,4-triazole herbicides.

Quote Request

Request a Quote for 4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.